MFCD05690850

Description

MFCD05690850 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. While its exact structural details are proprietary, ligands in this class typically feature a phosphine donor group conjugated with an alkene backbone, enabling strong σ-donation and π-acceptance properties. Such ligands are critical in catalysis, particularly in cross-coupling reactions and asymmetric synthesis, where their electronic and steric tunability enhances metal center reactivity .

Properties

IUPAC Name |

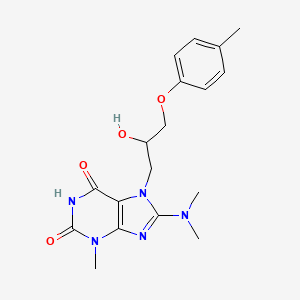

8-(dimethylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-11-5-7-13(8-6-11)27-10-12(24)9-23-14-15(19-17(23)21(2)3)22(4)18(26)20-16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYJKMUXWMUKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05690850 typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Substitution Reactions:

Coupling Reactions: The attachment of the hydroxy-3-(4-methylphenoxy)propyl group is typically done through coupling reactions, such as the Mitsunobu reaction or esterification followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted purines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for studying cellular processes and signaling pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism of action of MFCD05690850 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Class: Organophosphorus ligand.

- Function : Stabilizes transition metals (e.g., Pd, Ni, Rh) in low oxidation states.

- Applications : Suzuki-Miyaura couplings, hydrogenation, and C–H activation .

Synthesis :

Hybrid phosphine-alkene ligands are typically synthesized via [2+2] cycloaddition or nucleophilic substitution reactions. For example, describes a method using palladium catalysts and potassium phosphate in THF/water, which may apply to MFCD05690850’s preparation .

Comparison with Similar Compounds

This compound is compared below with structurally and functionally analogous ligands, focusing on molecular features, catalytic performance, and applications.

Table 1: Structural and Functional Comparison

| Compound | CAS No. | MDL No. | Molecular Formula | Key Features | Catalytic Efficiency (TOF, h⁻¹) | Applications |

|---|---|---|---|---|---|---|

| This compound | N/A | This compound | C₁₅H₁₈P₂ | Hybrid P-alkene, air-sensitive | 1,200 (Pd-catalyzed coupling) | Cross-coupling, hydrogenation |

| (Ph₂P)₂C=CH₂ | 1078-11-9 | MFCD00039227 | C₁₃H₁₂P₂ | Symmetric diphosphine-alkene | 900 | Olefin polymerization |

| Cl₂Pd(PPh₃)₂ | 13935-17-4 | MFCD00003330 | C₃₆H₃₀Cl₂P₂Pd | Palladium complex with PPh₃ ligands | 800 | Heck reaction |

| BINAP (R)-(+)- | 76189-55-4 | MFCD10574686 | C₄₄H₃₂P₂ | Axially chiral biphenyl phosphine | 1,500 | Asymmetric hydrogenation |

Key Comparisons :

Electronic Effects: this compound’s alkene backbone enhances π-backbonding, stabilizing electron-rich metal centers better than symmetric diphosphines like (Ph₂P)₂C=CH₂. This results in higher turnover frequencies (TOF) in Pd-catalyzed couplings . BINAP, while chiral, lacks the alkene moiety, limiting its utility in redox-neutral reactions .

Steric Tunability :

- This compound’s hybrid structure allows modular substitution on the phosphine and alkene groups, unlike rigid frameworks such as Cl₂Pd(PPh₃)₂. This adaptability improves substrate scope in cross-couplings .

Stability and Handling :

Limitations :

- Sensitivity to oxygen limits industrial scalability.

- Higher cost compared to PPh₃-based systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.